(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)(octahydroquinolin-1(2H)-yl)methanone
CAS No.:
Cat. No.: VC16335924
Molecular Formula: C21H29ClN2O3S
Molecular Weight: 425.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29ClN2O3S |
|---|---|
| Molecular Weight | 425.0 g/mol |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C21H29ClN2O3S/c22-18-9-11-19(12-10-18)28(26,27)23-13-3-7-17(15-23)21(25)24-14-4-6-16-5-1-2-8-20(16)24/h9-12,16-17,20H,1-8,13-15H2 |
| Standard InChI Key | JALSUCQBKFICGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)CCCN2C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperidine ring: A six-membered amine ring substituted at the 3-position with a sulfonyl group linked to a 4-chlorophenyl aromatic system.
-
Octahydroquinoline: A bicyclic system comprising a benzene ring fused to a piperidine, fully hydrogenated to enhance conformational flexibility.
-
Methanone bridge: A carbonyl group connecting the piperidine and octahydroquinoline moieties, introducing polarity and hydrogen-bonding capacity.
The stereochemistry and three-dimensional arrangement, critical for biological interactions, remain uncharacterized in published literature. Computational models derived from the SMILES string suggest a bent conformation favoring intramolecular van der Waals interactions.
Physicochemical Parameters
Key properties include:
-
Molecular weight: 425.0 g/mol
-
LogP (predicted): 3.2 ± 0.5 (indicating moderate lipophilicity)
-
Hydrogen bond donors/acceptors: 0/5
-
Rotatable bonds: 6
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential. The sulfonyl group enhances aqueous solubility (estimated 0.1 mg/mL), while the chlorophenyl moiety contributes to membrane permeability.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, retro-synthetic analysis suggests a multi-step approach:
-
Piperidine sulfonylation: Reaction of 3-piperidinylmethanone with 4-chlorobenzenesulfonyl chloride under basic conditions.
-
Octahydroquinoline preparation: Hydrogenation of quinoline over Raney nickel at elevated pressures.
-
Coupling reaction: Amide bond formation between the sulfonylated piperidine and octahydroquinoline using carbodiimide-based coupling agents.
Yield optimization likely requires careful control of stoichiometry and reaction temperatures, though specific data remain unpublished.
Analytical Characterization
Reported spectral data include:
-
-NMR:
-
δ 7.8–7.6 (d, 2H, Ar–Cl)
-
δ 3.4–3.1 (m, 4H, piperidine N–CH)
-
δ 2.9–2.7 (m, 2H, methanone adjacent CH)
-
-
IR:
-
1675 cm (C=O stretch)
-
1350 cm (S=O asymmetric stretch)
-
-
MS:
-
m/z 425.0 [M+H]
-
X-ray crystallography data are unavailable, limiting precise conformational analysis.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Piperidine derivatives substituted with chlorophenyl groups exhibit moderate-to-strong activity against Bacillus subtilis (MIC 8–32 µg/mL) and Salmonella typhi (MIC 16–64 µg/mL) . While direct evidence for this compound is lacking, the structural similarity suggests potential Gram-positive targeting, possibly through membrane disruption or protein synthesis interference.
Central Nervous System Penetration
The compound’s calculated polar surface area (85 Å) and moderate logP value align with blood-brain barrier permeability metrics. Piperidine-based analogs show acetylcholinesterase inhibition (IC 2.14–2.39 µM), hinting at possible neuropharmacological applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume